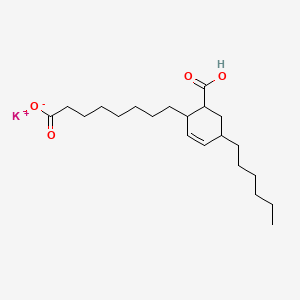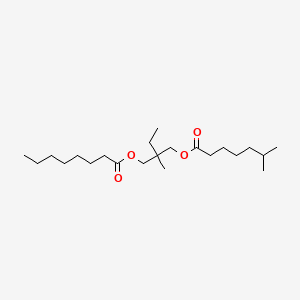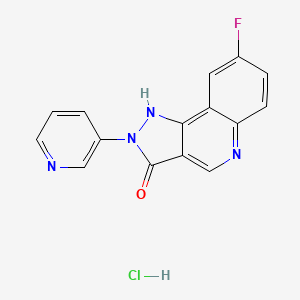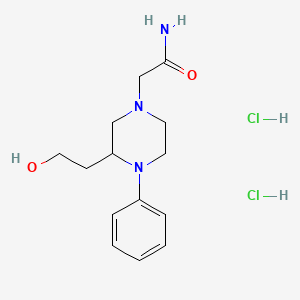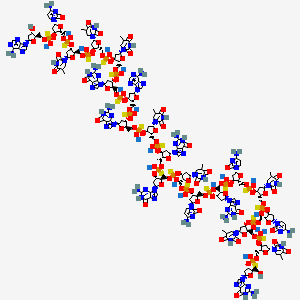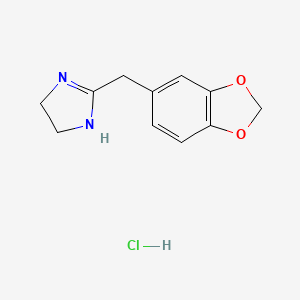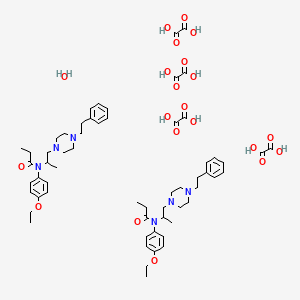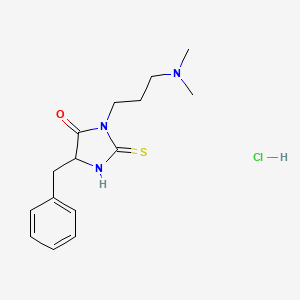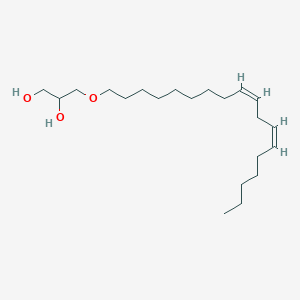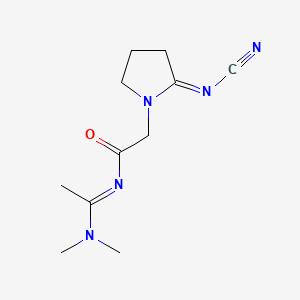
2-(Cyanoimino)-N-(1-(dimethylamino)ethylidene)-1-pyrrolidineacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyanoimino)-N-(1-(dimethylamino)ethylidene)-1-pyrrolidineacetamide is a complex organic compound with a unique structure that includes a cyanoimino group, a dimethylamino group, and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanoimino)-N-(1-(dimethylamino)ethylidene)-1-pyrrolidineacetamide typically involves multi-step organic reactions. One common method includes the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde under reflux conditions . The reaction mixture is then processed to isolate the desired product through crystallization and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
2-(Cyanoimino)-N-(1-(dimethylamino)ethylidene)-1-pyrrolidineacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
2-(Cyanoimino)-N-(1-(dimethylamino)ethylidene)-1-pyrrolidineacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Cyanoimino)-N-(1-(dimethylamino)ethylidene)-1-pyrrolidineacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A related compound used in polymer chemistry.
2-Cyano-2-dimethylamino-1,3-dithiolane: Another compound with a cyanoimino group and dimethylamino group.
Uniqueness
2-(Cyanoimino)-N-(1-(dimethylamino)ethylidene)-1-pyrrolidineacetamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
159383-36-5 |
|---|---|
分子式 |
C11H17N5O |
分子量 |
235.29 g/mol |
IUPAC名 |
2-(2-cyanoiminopyrrolidin-1-yl)-N-[1-(dimethylamino)ethylidene]acetamide |
InChI |
InChI=1S/C11H17N5O/c1-9(15(2)3)14-11(17)7-16-6-4-5-10(16)13-8-12/h4-7H2,1-3H3 |
InChIキー |
QZIWOGKNPJLBNK-UHFFFAOYSA-N |
正規SMILES |
CC(=NC(=O)CN1CCCC1=NC#N)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


